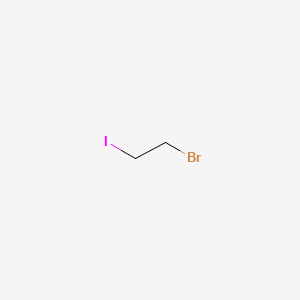

1-Bromo-2-iodoethane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrI/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQCJJOXYWQRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207735 | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-16-9 | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC223074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-iodoethane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodoethane is a halogenated hydrocarbon of significant interest in organic synthesis.[1] Its unique structure, featuring both a bromine and an iodine atom on adjacent carbons, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound, tailored for professionals in research and development.

Chemical Structure and Identifiers

The structural and identifying information for this compound is crucial for its accurate use and documentation in a research setting.

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 590-16-9[3] |

| Molecular Formula | C₂H₄BrI[3] |

| SMILES | C(CI)Br[3] |

| InChI | InChI=1S/C2H4BrI/c3-1-2-4/h1-2H2[2][3] |

| InChIKey | HKQCJJOXYWQRFN-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups and for understanding the compound's behavior in various chemical environments.

| Property | Value |

| Molecular Weight | 234.86 g/mol [3] |

| Appearance | Low-melting solid or liquid[1] |

| Density | 2.516 g/cm³[1] |

| Melting Point | 28 °C[1] |

| Boiling Point | 163-166 °C[1] |

| Refractive Index | ~1.6410[1] |

| Purity (typical) | ≥95% to ≥98.0%[1][2][4] |

Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The presence of two different halogen atoms allows for selective reactivity. The carbon-iodine bond is generally more reactive towards nucleophilic attack than the carbon-bromine bond, a principle that can be exploited in sequential substitution reactions.

A significant application of this compound is in the preparation of ω-halo-α,β-unsaturated ketones and aldehydes, which are important building blocks in more complex molecular architectures.[1]

The synthesis of this compound can be achieved through the reaction of ethene with a mixture of bromine and iodine.

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show two triplets, corresponding to the two non-equivalent methylene groups (-CH₂Br and -CH₂I). The methylene group attached to the more electronegative bromine atom would likely appear at a slightly different chemical shift than the methylene group attached to the iodine atom.

-

¹³C NMR : The carbon-13 NMR spectrum will exhibit two distinct signals for the two carbon atoms, each coupled to a different halogen.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by C-H stretching and bending vibrations. The C-Br and C-I stretching frequencies will also be present, typically in the fingerprint region of the spectrum.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak with an intensity ratio of approximately 1:1 will be observed for fragments containing bromine.

Safety and Handling

This compound is classified as an irritant.[3] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Representative Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for a nucleophilic substitution reaction using this compound. The specific nucleophile, solvent, and reaction conditions may need to be optimized for a particular transformation.

Objective: To synthesize a product via nucleophilic displacement of one of the halogen atoms of this compound.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, a primary amine)

-

Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or DMF)

-

Base (if required, e.g., potassium carbonate or triethylamine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.1 - 1.5 equivalents) in the chosen anhydrous solvent.

-

If the reaction requires a base to neutralize the generated acid, add it to the solution at this stage.

-

Add this compound (1.0 equivalent) to the stirred solution.

-

The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water or an appropriate aqueous solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizations

Logical Workflow for Synthetic Use

The following diagram illustrates a typical workflow for utilizing this compound in a synthetic protocol.

Caption: A generalized workflow for a synthetic reaction involving this compound.

Safety and Handling Protocol

This diagram outlines the essential steps for the safe handling of this compound.

Caption: A flowchart detailing the key safety procedures for handling this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-iodoethane from Ethylene and Iodine Monobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-iodoethane, a valuable bifunctional building block in organic synthesis, particularly relevant in the development of pharmaceuticals and other complex molecules. The primary focus is on the electrophilic addition of iodine monobromide to ethylene. This document details the underlying reaction mechanism, provides a general experimental protocol, summarizes key quantitative data, and includes spectroscopic information for the characterization of the final product.

Introduction

This compound is a vicinal haloalkane containing both bromine and iodine atoms on adjacent carbons. This unique structural feature makes it a versatile reagent in organic synthesis, allowing for sequential and selective functionalization. The differential reactivity of the carbon-bromine and carbon-iodine bonds enables its use in a variety of transformations, including the introduction of vinyl groups, the formation of heterocyclic compounds, and as a precursor in cross-coupling reactions. The synthesis of this compound is most commonly achieved through the electrophilic addition of iodine monobromide (IBr) to ethylene.

Reaction Mechanism: Electrophilic Addition

The reaction between ethylene and iodine monobromide proceeds via an electrophilic addition mechanism. The electron-rich double bond of the ethylene molecule acts as a nucleophile, attacking the electrophilic iodine atom of the polarized iodine monobromide molecule.

The proposed mechanism involves the formation of a cyclic iodonium ion intermediate. This three-membered ring is then opened by the nucleophilic attack of the bromide ion. The attack occurs at one of the carbon atoms of the ring, leading to the formation of the this compound product. The reaction is typically stereospecific, resulting in an anti-addition of the bromine and iodine atoms across the double bond.

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-iodoethane: Melting and Boiling Point

This technical guide provides a comprehensive overview of the melting and boiling points of 1-Bromo-2-iodoethane, targeting researchers, scientists, and professionals in drug development. The document details these key physical properties, outlines the experimental methodologies for their determination, and presents a logical workflow for these experimental procedures.

Core Physical Properties

This compound (C₂H₄BrI) is a haloalkane that serves as a versatile intermediate in organic synthesis. An accurate understanding of its physical properties is crucial for its application in research and development.

The melting and boiling points of this compound are summarized in the table below. These values represent the temperatures at which the substance transitions from solid to liquid and from liquid to gas, respectively.

| Physical Property | Value | Notes |

| Melting Point | 28 °C to 32 °C[1][2] | At this temperature, this compound transitions from a solid to a liquid state. |

| Boiling Point | 163 °C to 166.2 °C[1][3] | This is the temperature range at which the vapor pressure of the liquid equals the surrounding atmospheric pressure (760 mmHg). |

Experimental Protocols

The determination of melting and boiling points is a fundamental procedure in the characterization of organic compounds. The following protocols describe standard methods applicable to this compound.

The melting point of a solid organic compound can be determined with high precision using a melting point apparatus or a Thiele tube.[4][5]

-

Apparatus:

-

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, forming a column of 2-3 mm in height.[7]

-

Apparatus Setup (Melting Point Apparatus): The packed capillary tube is placed into the heating block of the apparatus.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing heating oil, with the oil level above the sample but below the rubber band.[8][9]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.[8]

-

For small quantities of a liquid, the boiling point can be determined using a micro-boiling point method, often employing a Thiele tube or a similar heating apparatus.[10][11]

-

Apparatus:

-

Thiele tube or other heating apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

-

Procedure:

-

Sample Preparation: A small amount of liquid this compound (approximately 0.5 mL) is placed into the small test tube.[12]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[13][14]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil.

-

Heating: The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[12]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating that the vapor of the sample has displaced all the air.[15]

-

Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[12][16] This occurs when the external pressure equals the vapor pressure of the liquid.[16]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound such as this compound.

Caption: Workflow for determining melting and boiling points.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. google.com [google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. flinnsci.com [flinnsci.com]

- 10. chemconnections.org [chemconnections.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. researchgate.net [researchgate.net]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to 1-Bromo-2-iodoethane (CAS 590-16-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodoethane (CAS 590-16-9) is a halogenated organic compound that serves as a highly versatile and reactive intermediate in organic synthesis.[1][2] Its unique bifunctional nature, possessing both a bromine and an iodine atom on adjacent carbons, allows for selective and sequential reactions, making it a valuable building block in the synthesis of complex molecules.[1] The differential reactivity of the carbon-iodine versus the carbon-bromine bond—with the C-I bond being weaker and iodide being a superior leaving group—is central to its synthetic utility.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, key experimental protocols, and safety considerations for professionals in research and drug development. Applications range from the preparation of pharmaceuticals and agrochemicals to its use in creating specialized organic materials.[1][5]

Chemical and Physical Properties

This compound is a low-melting solid at room temperature, simplifying its handling as either a solid or liquid.[1][2] Its key physical and chemical properties are summarized below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 590-16-9 | [1][6][7] |

| Molecular Formula | C₂H₄BrI | [1][8] |

| Molecular Weight | 234.86 g/mol | [1][8] |

| IUPAC Name | This compound | [6][8] |

| Synonyms | Ethane, 1-bromo-2-iodo-; NSC 223074 | [2][8] |

| Appearance | Low melting solid | [2] |

| Melting Point | 28 °C | [1] |

| Boiling Point | 163-166 °C | [1] |

| Density | 2.516 g/cm³ | [1] |

| Refractive Index | ~1.641 | [1] |

| Flash Point | 54.3 °C | [9] |

| Vapor Pressure | 2.38 mmHg at 25°C | [9] |

Table 2: Spectroscopic Data

While experimental spectra for this compound are not widely published, data can be inferred from related structures and spectroscopic studies. Resonance Raman spectroscopy has been used to investigate its photodissociation dynamics, which are dominated by the C-I bond cleavage.[10] The expected NMR signals would be two triplets in the ¹H NMR spectrum, with the methylene group attached to iodine appearing further downfield than the one attached to bromine.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Two triplets expected around δ 3.2-3.6 ppm. | Inferred from[5][11] |

| ¹³C NMR | Two signals expected for the two distinct CH₂ groups. | Inferred from[1][6] |

| Raman Spectra | C-I stretch overtone progression is the largest feature. | [10] |

Synthesis and Reactivity

Synthesis

The industrial synthesis of this compound typically involves the addition of bromine and iodine to ethylene. A modified, higher-yield approach involves the reaction of ethylene with a mixture of hydrobromic and hydriodic acids.[5]

Caption: Synthesis of this compound from Ethylene.

Reactivity

The reactivity of this compound is dominated by nucleophilic substitution, typically proceeding via an Sₙ2 mechanism due to its primary alkyl halide structure.[3][12] The carbon-iodine bond is significantly more labile than the carbon-bromine bond, meaning nucleophilic attack preferentially occurs at the carbon bearing the iodine atom.[3] This selective reactivity allows for the sequential introduction of different functional groups.

Caption: Sₙ2 Nucleophilic Substitution on this compound.

Under the influence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to yield vinyl bromide or vinyl iodide, although substitution reactions are generally more common. The elimination of HI to form vinyl bromide is the more likely pathway.[13]

Applications in Synthesis

This compound is a key intermediate for various synthetic transformations:

-

Pharmaceuticals and Agrochemicals: It serves as a building block for creating complex heterocyclic structures and introducing specific functional groups into molecules destined to become anti-cancer drugs, antiviral agents, herbicides, or pesticides.[1][5]

-

Alkylation Agent: Its bifunctional nature makes it an effective cross-linking or alkylating agent where a two-carbon tether is required.

-

Preparation of Unsaturated Compounds: It is used in the preparation of ω-halo-α,β-unsaturated ketones and aldehydes, which are important synthons in organic chemistry.[14][15]

Experimental Protocols

Protocol: Synthesis of N-(2-bromoethyl)aniline (Sₙ2 Reaction)

This protocol describes a representative nucleophilic substitution reaction where the iodine is selectively displaced by an amine.

Materials:

-

This compound (1.0 eq)

-

Aniline (2.2 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound and acetonitrile.

-

Add potassium carbonate, followed by aniline.

-

Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Protocol: Synthesis of Vinyl Bromide (E2 Elimination)

This protocol describes a representative elimination reaction.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (t-BuOK, 1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ice-water bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.

-

Add potassium tert-butoxide and anhydrous THF to the flask and cool the resulting slurry to 0°C in an ice-water bath.

-

Dissolve this compound in anhydrous THF and add it to the dropping funnel.

-

Add the solution of this compound dropwise to the stirred t-BuOK slurry over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional hour.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solution. Caution: Vinyl bromide is a volatile gas.[13]

-

The product is typically used directly in the next step or can be isolated by careful, low-temperature distillation.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Reference(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8][16] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [8][16] |

| STOT - Single Exposure (Respiratory) | H335 | May cause respiratory irritation | [8][16] |

Handling Precautions:

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area or fume hood.[7]

-

Store in a cool, dry, well-ventilated place away from incompatible materials. Refrigerated storage is recommended.[6]

-

In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[7]

Caption: Workflow for Safe Handling of this compound.

References

- 1. rsc.org [rsc.org]

- 2. How to prepare iodoethane from bromoethane? | Filo [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Iodoethane(75-03-6) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. amherst.edu [amherst.edu]

- 9. Preparation of iodoethane [rod.beavon.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. 1-Bromo-2-chloroethane(107-04-0) 1H NMR spectrum [chemicalbook.com]

- 12. cognitoedu.org [cognitoedu.org]

- 13. Vinyl bromide - Wikipedia [en.wikipedia.org]

- 14. This compound | 590-16-9 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. Ethane, 1-bromo-2-iodo- | C2H4BrI | CID 68531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Bromo-2-iodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 1-bromo-2-iodoethane. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on established spectroscopic principles and analysis of structurally related compounds. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the molecular structure and its expected spectroscopic correlations.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of similar halogenated ethanes and are intended to serve as a reference for researchers working with this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~3.6 - 3.8 | Triplet | 2H | ~6-7 | -CH₂-I |

| ~3.4 - 3.6 | Triplet | 2H | ~6-7 | Br-CH₂- |

Rationale for Prediction: In the ¹H NMR spectrum, the methylene protons adjacent to the iodine atom are expected to be slightly downfield compared to those adjacent to the bromine atom due to the differing electronegativity and anisotropic effects of the halogens. Both signals are anticipated to appear as triplets due to coupling with the adjacent methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~25 - 30 | Br-C H₂- |

| ~ -5 to 0 | -C H₂-I |

Rationale for Prediction: In the ¹³C NMR spectrum, the carbon attached to the more electronegative bromine atom is expected to be deshielded and appear at a higher chemical shift compared to the carbon bonded to the iodine atom. The carbon attached to iodine is expected to be significantly shielded, potentially appearing at a very low or even negative chemical shift value, a known effect for iodo-substituted carbons.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Medium | C-H stretching |

| 1440 - 1400 | Medium | CH₂ scissoring |

| 1280 - 1240 | Medium | CH₂ wagging |

| 650 - 550 | Strong | C-Br stretching |

| 550 - 480 | Strong | C-I stretching |

Rationale for Prediction: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the methylene groups. The most prominent and diagnostic peaks will be the strong absorptions in the fingerprint region corresponding to the C-Br and C-I stretching vibrations.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm diameter)

-

Pipette and filter

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2][3]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse, a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Method 1: Neat Liquid on Salt Plates

Materials:

-

This compound sample

-

Infrared-transparent salt plates (e.g., KBr or NaCl)

-

Pipette

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

-

Data Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Method 2: Attenuated Total Reflectance (ATR)-FTIR

Materials:

-

This compound sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Pipette

Procedure:

-

Instrument Setup:

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal surface.

-

-

Data Acquisition:

-

Acquire the sample spectrum using similar parameters as the transmission method (16-32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing:

-

The software will generate the final spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

-

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of this compound and the correlation of its atoms to the predicted NMR and IR spectroscopic signals.

References

- 1. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to 1-Bromo-2-iodoethane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-iodoethane (C₂H₄BrI) is a valuable dihalogenated ethane derivative utilized as a versatile intermediate in organic synthesis. Its unique reactivity, stemming from the presence of two distinct halogen atoms, allows for its application in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details its synthesis, and explores its reactivity, with a focus on its application in nucleophilic substitution reactions for the formation of heterocyclic systems.

Chemical and Physical Properties

This compound is a dense, low-melting solid at room temperature. The key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₄BrI | [1][2][3] |

| Molecular Weight | 234.86 g/mol | [1][2][3] |

| CAS Number | 590-16-9 | [1] |

| Appearance | Low-melting solid | [1] |

| Melting Point | 28 °C | [1] |

| Boiling Point | 163-166 °C | [1] |

| Density | 2.516 g/cm³ | [1] |

| Refractive Index | ~1.6410 | [1] |

| LogP | 1.8163 | [4] |

| Vapor Pressure | 2.38 mmHg at 25°C | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the electrophilic addition of iodine monobromide (IBr) to ethene. This reaction proceeds via a cyclic halonium ion intermediate, followed by nucleophilic attack by the bromide ion.

Experimental Protocol: Synthesis via Electrophilic Addition

This protocol describes a representative procedure for the synthesis of this compound from ethene and iodine monobromide.

Materials:

-

Ethene gas

-

Iodine monobromide (IBr)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃), aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Gas dispersion tube

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve iodine monobromide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Bubble ethene gas through the solution at a steady rate with vigorous stirring. The disappearance of the dark color of IBr indicates the progress of the reaction.

-

Once the reaction is complete (as indicated by the color change), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine species.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Synthesis

This compound is a bifunctional electrophile, with the carbon-iodine bond being more reactive towards nucleophiles than the carbon-bromine bond. This differential reactivity makes it a useful building block in organic synthesis. One notable application is in the synthesis of heterocyclic compounds, such as thiazoles, through reactions with appropriate nucleophiles.

Hantzsch-type Thiazole Synthesis

A classic example of the utility of dihaloalkanes is in the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide.[5][6] While not a ketone, this compound can undergo a similar condensation reaction with thiourea to form 2-aminothiazoline, which can be further oxidized to 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Aminothiazole Derivative

This protocol provides a general procedure for the reaction of this compound with thiourea.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium carbonate (Na₂CO₃), aqueous solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing a saturated aqueous solution of sodium carbonate to neutralize the hydrohalide salt and precipitate the free base.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its distinct physical and chemical properties, coupled with its differential reactivity, make it a useful intermediate for the synthesis of a variety of organic compounds, including important heterocyclic structures. The experimental protocols provided in this guide offer a starting point for researchers and scientists to explore the synthetic utility of this compound in their drug discovery and development efforts.

References

Safety and handling precautions for 1-Bromo-2-iodoethane

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 590-16-9), a versatile intermediate in organic synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Chemical Identification and Properties

This compound is a halogenated hydrocarbon used in various synthetic processes, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a bromine and an iodine atom, provides specific reactivity for creating complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄BrI | [1][2][3] |

| Molecular Weight | 234.86 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 28 °C | [1][4] |

| Boiling Point | 163-166.2 °C at 760 mmHg | [1][4] |

| Density | 2.51 - 2.516 g/cm³ | [1][4] |

| Flash Point | 54.3 °C | [4] |

| Vapor Pressure | 2.38 mmHg at 25 °C | [4] |

| Refractive Index | ~1.6410 | [1][4] |

| Purity | ≥95% - ≥98.0% | [1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3] Short-term exposure could cause serious temporary injury.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, available data indicates the following:

-

Acute Toxicity: Not classified as acutely toxic.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][5]

-

Respiratory/Skin Sensitization: Not classified.[2]

-

Germ Cell Mutagenicity: Not classified.[2]

-

Carcinogenicity: Not classified.[2]

-

Reproductive Toxicity: Not classified.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

-

Specific Target Organ Toxicity (Repeated Exposure): Not classified.[2]

Experimental Protocols and Handling Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls and Workstation Setup

-

Ventilation: Always handle this chemical in a well-ventilated area.[2] A certified chemical fume hood is required.

-

Emergency Equipment: An emergency eye wash fountain and a safety shower must be readily available in the immediate vicinity of any potential exposure.[2]

-

Work Area: Designate a specific area for handling this compound. Keep the area clean and free of incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling this substance.

-

Eye and Face Protection: Wear chemical safety goggles or safety glasses and a face shield (29 CFR 1910.133).[2]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber) that are resistant to the chemical (29 CFR 1910.138).[2]

-

Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[2] Safety shoes are also recommended (29 CFR 1910.136).[2]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator (29 CFR 1910.134).[2]

General Handling and Hygiene Protocol

-

Read and understand all safety precautions before handling the substance.[2]

-

Avoid all contact with skin and eyes.[2]

-

Do not breathe dust, fumes, vapors, or spray.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[2]

-

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[6][7]

Storage Protocol

-

Store in a well-ventilated, cool, and dry place.[6] Refrigeration is recommended.[6]

-

Keep the container tightly closed.[6]

-

Store locked up.[6]

-

Store away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Call a POISON CENTER or doctor for medical advice.[2][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice/attention.[6] Remove and launder contaminated clothing before reuse.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice/attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] Clean the mouth with water and seek medical attention.[6][9]

Spill and Leak Containment Protocol

-

Evacuate: Evacuate all non-essential personnel from the area.[2]

-

Ventilate: Ensure adequate ventilation of the spill area.

-

Personal Protection: Only qualified personnel wearing appropriate PPE should intervene.[2] Do not attempt to take action without suitable protective equipment.[2]

-

Containment: Stop the leak if it is safe to do so. For liquid spills, use an inert absorbent material (e.g., sand, silica gel, universal binder) to soak up the substance.[9] For solid spills, minimize dust generation.[2]

-

Cleanup: Sweep or shovel the spilled material into an appropriate, labeled container for disposal.[2]

-

Decontamination: Clean the spill area thoroughly.

-

Notification: Notify authorities if the product enters sewers or public waters.[2]

Stability and Reactivity

-

Reactivity: The product is stable under normal handling and storage conditions.[2]

-

Conditions to Avoid: Keep away from heat, sparks, and flames.[2]

-

Incompatible Materials: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[2] In case of fire, hazardous products may include carbon monoxide, carbon dioxide, and hydrogen halides.[9]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Do not release into the environment.[2]

Workflow and Logic Diagrams

The following diagram outlines the safe handling workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. Ethane, 1-bromo-2-iodo- | C2H4BrI | CID 68531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. 590-16-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Stability and Storage of 1-Bromo-2-iodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-2-iodoethane (CAS No. 590-16-9). The information is intended to ensure the integrity and purity of this reagent in research and development settings. This document outlines known stability characteristics, recommended handling and storage protocols, and generalized methodologies for stability assessment.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with the following key properties:

| Property | Value |

| Molecular Formula | C₂H₄BrI |

| Molecular Weight | 234.86 g/mol |

| CAS Number | 590-16-9 |

| Appearance | Solid |

| Melting Point | ~28 °C |

| Boiling Point | ~163-166 °C |

| Purity (Typical) | ≥95% to ≥98%[1][2] |

Stability Profile and Incompatibilities

This compound is considered stable under normal, recommended storage conditions. However, it is susceptible to degradation under certain environmental exposures.

-

Light Sensitivity : The compound is known to be light-sensitive.[3] Exposure to light, particularly UV radiation, can induce photodegradation. This process is believed to involve the cleavage of the carbon-iodine bond, which is weaker than the carbon-bromine bond, leading to the formation of a transient bromoethyl radical.

-

Thermal Stability : While stable at refrigerated temperatures, thermal decomposition can occur at elevated temperatures. Thermal degradation is expected to generate carbon oxides, hydrogen bromide, and hydrogen iodide. Studies on analogous compounds like 1-bromo-2-chloroethane suggest that vicinal dihaloalkanes can undergo elimination reactions at high temperatures to form vinyl halides and hydrogen halides.

-

Incompatibilities : this compound is incompatible with strong oxidizing agents.[3] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and maintain the solid state of the compound. |

| Light | Protect from light; store in an amber or opaque container. | To prevent photodegradation due to its light-sensitive nature.[3] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed. | To prevent contamination and evaporation. |

| Location | Store in a dry, cool, and well-ventilated area.[3] | To ensure a stable and safe storage environment. |

Proposed Degradation Pathways

Based on the known reactivity of haloalkanes, the following degradation pathways are proposed for this compound.

Experimental Protocols for Stability Assessment

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of this compound.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

-

Objective : To identify potential degradation products and establish the degradation pathways of this compound under stress conditions.

-

Methodology :

-

Acid/Base Hydrolysis :

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Treat separate solutions with 0.1 M HCl and 0.1 M NaOH.

-

Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation :

-

Prepare a solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a defined period, protected from light.

-

-

Thermal Degradation :

-

Place a solid sample of this compound in a controlled temperature oven at a temperature below its boiling point (e.g., 80 °C) for several days.

-

-

Photodegradation :

-

Expose a solid sample of this compound to a light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[4]

-

Simultaneously, store a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.[7]

-

-

-

Analysis : Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like GC-MS to identify and quantify any degradation products.

Protocol for a Long-Term Stability Study

-

Objective : To determine the shelf-life of this compound under recommended storage conditions.

-

Methodology :

-

Package multiple samples of a single batch of this compound in the intended container-closure system (e.g., amber glass vials with inert gas overlay).

-

Store the samples under the recommended long-term storage condition (e.g., 5 °C ± 3 °C).

-

It is also advisable to store samples at an accelerated condition (e.g., 25 °C / 60% RH) to predict stability over a shorter timeframe.

-

Establish a testing schedule. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

-

Analysis : At each time point, analyze a sample for purity and impurity profile using a validated stability-indicating method.

-

Evaluation : Compare the results to the initial (t=0) data. The shelf-life is the time period during which the purity remains within the specified acceptance criteria.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, protection from light, and in a tightly sealed container, preferably under an inert atmosphere. Its primary degradation pathways are initiated by light and heat. For critical applications in research and drug development, it is imperative to adhere to these storage guidelines to ensure the reagent's integrity. When quantitative stability data is required, a formal stability study following established protocols, such as those outlined in this guide, should be conducted.

References

- 1. 590-16-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. ema.europa.eu [ema.europa.eu]

- 5. medcraveonline.com [medcraveonline.com]

- 6. ijisrt.com [ijisrt.com]

- 7. q1scientific.com [q1scientific.com]

- 8. researchgate.net [researchgate.net]

- 9. biotech-asia.org [biotech-asia.org]

- 10. mdpi.com [mdpi.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 13. pharmtech.com [pharmtech.com]

Understanding the polarity of the C-Br versus C-I bond

An In-depth Technical Guide to the Polarity of Carbon-Bromine versus Carbon-Iodine Bonds

Introduction

The nature of the carbon-halogen bond is a fundamental concept in organic chemistry, with profound implications for molecular reactivity and, consequently, for drug design and development. Understanding the nuanced differences in polarity between carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is critical for predicting reaction outcomes, designing synthetic pathways, and modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive analysis of the factors governing the polarity of C-Br and C-I bonds, supported by quantitative data and conceptual diagrams.

Core Principles of Bond Polarity

A covalent bond between two different atoms results in an unequal sharing of the bonding electrons due to differences in their electronegativity . Electronegativity is the measure of an atom's ability to attract shared electrons in a chemical bond.[1][2] This unequal sharing creates a bond dipole , with the more electronegative atom bearing a partial negative charge (δ-) and the less electronegative atom bearing a partial positive charge (δ+). The magnitude of this charge separation is quantified by the dipole moment (µ) , which is the product of the magnitude of the separated charge and the distance between the charges (bond length).

For the halogens, electronegativity decreases down the group as the atomic radius and electron shielding increase.[2][3] Therefore, the order of electronegativity is F > Cl > Br > I.[3]

Comparative Analysis of C-Br and C-I Bonds

The polarity of the C-Br and C-I bonds is determined by the interplay of electronegativity differences and bond lengths.

Electronegativity and Bond Polarity

Bromine is more electronegative than carbon, leading to a polar C-Br bond where the carbon atom is electron-deficient (electrophilic).[4] While iodine is also more electronegative than carbon, the difference is smaller.[3]

| Atom | Pauling Electronegativity |

| Carbon (C) | 2.55 |

| Bromine (Br) | 2.96 |

| Iodine (I) | 2.66 |

| Source: Pauling Scale Electronegativity Values |

Based solely on the electronegativity difference (ΔEN), the C-Br bond (ΔEN = 0.41) is predicted to be more polar than the C-I bond (ΔEN = 0.11).

Bond Length and Bond Dissociation Energy

As we move down the halogen group, the atomic size increases, resulting in longer and weaker carbon-halogen bonds.[5][6][7] The C-I bond is significantly longer and weaker than the C-Br bond.[6][7]

| Bond | Average Bond Length (pm) | Average Bond Dissociation Energy (kJ/mol) |

| C-Br | 193 | 285[8] |

| C-I | 214 | 213[8] |

The lower bond dissociation energy of the C-I bond indicates that it requires less energy to break, making iodoalkanes generally more reactive than bromoalkanes in reactions where the carbon-halogen bond is cleaved.[5]

Dipole Moments

The dipole moment is a product of both charge separation (related to ΔEN) and the distance between the charges (bond length). For methyl halides, the dipole moments show a trend that is not solely dependent on electronegativity.

| Molecule | Dipole Moment (Debye, D) |

| Methyl Bromide (CH₃Br) | 1.79 D[9] |

| Methyl Iodide (CH₃I) | 1.64 D[9] |

The C-Br bond has a higher dipole moment than the C-I bond, which aligns with the greater electronegativity difference.

Visualization of Key Concepts

Electronegativity and Bond Polarity

Caption: Comparison of bond polarity in C-Br and C-I bonds.

Influence of Polarity and Bond Strength on Reactivity

The properties of the C-Br and C-I bonds directly influence the reactivity of organobromides and organoiodides, particularly in nucleophilic substitution and cross-coupling reactions.

-

Electrophilicity of Carbon: The greater polarity of the C-Br bond results in a more electrophilic carbon atom compared to the C-I bond. This suggests that the carbon in a C-Br bond might be more susceptible to nucleophilic attack.

-

Leaving Group Ability: In nucleophilic substitution reactions, the halogen acts as a leaving group. The weaker C-I bond means that the iodide ion is a better leaving group than the bromide ion because the C-I bond is more easily broken.[5] This factor often dominates the reactivity trend, making iodoalkanes more reactive than bromoalkanes in many substitution reactions.

Caption: Relationship between bond properties and chemical reactivity.

Experimental Protocols for Determining Bond Polarity

The primary experimental method for determining the dipole moment of a molecule, and thus quantifying bond polarity, is microwave spectroscopy . This technique measures the rotational transitions of molecules in the gas phase. The presence of a permanent dipole moment allows the molecule to interact with the electromagnetic field of the microwave radiation, leading to an absorption spectrum. Analysis of the splitting of these rotational lines in the presence of an external electric field (the Stark effect) allows for a precise determination of the molecular dipole moment.

A simplified conceptual workflow for such an experiment is as follows:

Caption: Workflow for dipole moment determination.

Conclusion

References

- 1. byjus.com [byjus.com]

- 2. Electronegativity Chart: Values, Trends & Table Explained [vedantu.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. reddit.com [reddit.com]

- 8. quora.com [quora.com]

- 9. abhedanandamahavidyalaya.ac.in [abhedanandamahavidyalaya.ac.in]

Methodological & Application

Application Notes and Protocols for 1-Bromo-2-iodoethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-iodoethane is a valuable and versatile C2 building block in organic synthesis, prized for the differential reactivity of its carbon-iodine and carbon-bromine bonds. This attribute allows for selective and sequential transformations, making it a key intermediate in the synthesis of a variety of important organic molecules, including vinyl halides, heterocycles, and phosphonium salts. The higher reactivity of the C-I bond, due to its lower bond dissociation energy compared to the C-Br bond, enables nucleophilic substitution at the iodinated carbon under milder conditions, leaving the brominated carbon intact for subsequent functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties and Safety Information

This compound is a dense liquid that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

| Property | Value | Reference |

| CAS Number | 590-16-9 | [1] |

| Molecular Formula | C₂H₄BrI | [1] |

| Molecular Weight | 234.86 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | ~2.5 g/mL | |

| Boiling Point | 163-166 °C | |

| Melting Point | 28 °C |

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

Applications in Organic Synthesis

The unique reactivity profile of this compound makes it a valuable reagent for several classes of reactions.

Synthesis of Vinyl Bromide via Selective Elimination

The controlled elimination of hydrogen iodide (HI) from this compound provides a direct route to vinyl bromide, an important monomer and reagent in organic synthesis. The weaker C-I bond allows for its preferential cleavage and subsequent elimination over the C-Br bond.

Experimental Protocol: Synthesis of Vinyl Bromide

Reaction Scheme:

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

-

The solution is cooled to 0 °C in an ice bath.

-

This compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred solution of potassium tert-butoxide over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure.

-

The crude vinyl bromide is purified by fractional distillation.

Quantitative Data:

| Reactant | Molar Ratio | Base | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | 1.0 | t-BuOK (1.1 eq) | THF | 0 °C to RT | 2.5 h | >85 |

Logical Relationship Diagram: Selective Elimination

Br-CH₂-CH₂-I + 2 PhCH₂NH₂ → PhCH₂-N(CH₂)₂ + PhCH₂NH₃⁺I⁻ + PhCH₂NH₃⁺Br⁻

Caption: Experimental workflow for the synthesis of N-benzylaziridine.

Preparation of (2-Bromoethyl)triphenylphosphonium Iodide

The selective reaction of this compound with triphenylphosphine results in the formation of a phosphonium salt. The nucleophilic attack of the phosphine occurs at the more reactive carbon-iodine bond, yielding (2-bromoethyl)triphenylphosphonium iodide, a precursor to vinylphosphonium salts and other valuable synthetic intermediates.

Experimental Protocol: Synthesis of (2-Bromoethyl)triphenylphosphonium Iodide

Reaction Scheme:

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene

Procedure:

-

A solution of triphenylphosphine (1.0 equivalent) in anhydrous toluene is prepared in a flame-dried round-bottom flask under an inert atmosphere.

-

This compound (1.05 equivalents) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours, during which a white precipitate forms.

-

The precipitate is collected by filtration, washed with cold toluene, and then with diethyl ether.

-

The resulting white solid is dried under vacuum to afford pure (2-bromoethyl)triphenylphosphonium iodide.

Quantitative Data:

| Phosphine | Molar Ratio (Phosphine:Reagent) | Solvent | Temperature | Reaction Time | Yield (%) |

| Triphenylphosphine | 1.0 : 1.05 | Toluene | Room Temp. | 24 h | >90 |

Signaling Pathway Analogy: Selective Phosphonium Salt Formation

Caption: Preferential reaction pathway in the synthesis of (2-bromoethyl)triphenylphosphonium iodide.

Conclusion

This compound is a highly effective and selective reagent in organic synthesis. Its differential halide reactivity allows for the targeted synthesis of vinyl bromide, N-substituted aziridines, and functionalized phosphonium salts under controlled conditions. The protocols outlined in this document provide a framework for the practical application of this versatile C2 building block in a research and development setting.

References

Application Notes and Protocols: Synthesis of Vinyl Iodide from 1-Bromo-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl iodides are pivotal precursors in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals. The strategic introduction of a vinyl iodide moiety allows for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and a protocol for the synthesis of vinyl iodide via the dehydrohalogenation of 1-bromo-2-iodoethane. This elimination reaction offers a direct route to a valuable synthetic intermediate.

The conversion of this compound to vinyl iodide proceeds through a base-induced elimination mechanism. The choice of base and reaction conditions is critical to favor the desired elimination pathway over competing substitution reactions. Strong, sterically hindered bases are typically employed to promote the abstraction of a proton, leading to the formation of the carbon-carbon double bond.

Reaction Principle

The synthesis of vinyl iodide from this compound is achieved through an E2 (bimolecular elimination) reaction. In this concerted, one-step mechanism, a strong base abstracts a proton from the carbon adjacent to the bromine atom (the α-carbon), while simultaneously, the carbon-iodine bond breaks, and the iodide ion departs as the leaving group. The use of a strong, non-nucleophilic base minimizes the competing SN2 substitution pathway.[1][2] The reaction is regioselective, as the proton on the carbon bearing the bromine is more acidic due to the inductive effect of the adjacent iodine atom.

Experimental Protocols

Materials and Equipment

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.5 equivalents). The apparatus should be under an inert atmosphere (nitrogen or argon).

-

Solvent Addition: Add 40 mL of anhydrous tert-butanol to the flask. Stir the mixture until the potassium tert-butoxide is fully dissolved.

-

Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in 10 mL of anhydrous tert-butanol to the stirred solution of the base at room temperature over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 30 mL of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of diethyl ether.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude vinyl iodide.

-

Purification: Purify the crude product by fractional distillation to yield pure vinyl iodide.

Data Presentation

The following table summarizes illustrative quantitative data for the synthesis of vinyl iodide from this compound. This data is based on typical yields for analogous E2 elimination reactions and should be considered representative.

| Parameter | Value |

| Reactant | This compound |

| Base | Potassium tert-butoxide |

| Solvent | tert-Butanol |

| Reaction Temperature | 83 °C (Reflux) |

| Reaction Time | 4 hours |

| Yield of Vinyl Iodide | 75-85% |

| Purity (by GC-MS) | >98% |

Visualizations

Reaction Pathway

The synthesis of vinyl iodide from this compound proceeds via an E2 elimination mechanism.

Caption: E2 mechanism for vinyl iodide synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the synthesis of vinyl iodide.

Caption: Experimental workflow for vinyl iodide synthesis.

References

Application Notes and Protocols: 1-Bromo-2-iodoethane in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodoethane is a valuable and versatile reagent in organic synthesis. While not typically employed as a direct substrate in standard cross-coupling reactions due to its saturated alkyl nature and propensity for elimination, its true utility lies in its role as a precursor to highly reactive intermediates that are excellent partners in a variety of palladium-catalyzed cross-coupling reactions. The significant difference in the leaving group ability of the iodide and bromide moieties allows for selective transformations, making it a strategic choice for the introduction of a vinyl group or for the construction of heterocyclic systems.

This document provides detailed application notes and representative protocols for the use of this compound in synthetic sequences that culminate in cross-coupled products. The focus is on its application in generating vinyl halides for subsequent Suzuki and Sonogashira couplings, and its use as a difunctional electrophile in the synthesis of heterocycles.

Application Note 1: In Situ Generation of Vinyl Halides for Cross-Coupling Reactions